molecular formula C20H19NO3S2 B11654316 (5E)-3-Methyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-Methyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11654316
M. Wt: 385.5 g/mol
InChI Key: JXOKDJZNWSVWHT-QGOAFFKASA-N
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Description

(5E)-3-Methyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a methylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Methyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylphenol with ethylene oxide to form 4-(2-hydroxyethoxy)toluene. This intermediate is then reacted with 4-bromobenzaldehyde to yield 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde. The final step involves the cyclization of this intermediate with 3-methyl-2-thioxothiazolidin-4-one under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Methyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or thiazolidinone ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-3-Methyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological research.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties, leading to its investigation as a potential therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-3-Methyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Similarly, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures, such as 2,4-thiazolidinedione and 2-thioxo-4-thiazolidinone, share some chemical properties and biological activities.

    Phenoxyethanol Derivatives: Compounds like 2-phenoxyethanol and 4-phenoxyphenol have similar phenoxyethoxy groups and may exhibit comparable chemical reactivity.

Uniqueness

(5E)-3-Methyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H19NO3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5E)-3-methyl-5-[[4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO3S2/c1-14-3-7-16(8-4-14)23-11-12-24-17-9-5-15(6-10-17)13-18-19(22)21(2)20(25)26-18/h3-10,13H,11-12H2,1-2H3/b18-13+

InChI Key

JXOKDJZNWSVWHT-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C

Origin of Product

United States

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